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Compound of Interest

Compound Name:
6-chloro-N-methylpyridazin-4-

amine

CAS No.: 17645-08-8

Cat. No.: B3246215

Get Quote

Introduction & Strategic Significance
The pyridazine scaffold (1,2-diazine) is a bioisostere of pyridine and phenyl rings, offering

unique physicochemical properties such as increased water solubility and a lower logP due to

its high polarity and hydrogen-bond accepting capacity.

The specific isomer 6-chloro-N-methylpyridazin-4-amine represents a "privileged structure"

in medicinal chemistry. The C4-amino group serves as a hydrogen bond donor/acceptor vector

for protein binding, while the C6-chloro substituent provides a reactive handle for further

functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination) to elaborate

the scaffold into complex drug candidates.

Core Structural Features[1]
Scaffold: Pyridazine (1,2-diazine).

Functionalization:
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C4: Methylamino group (-NHMe) – Critical for solubility and target engagement.

C6: Chlorine (-Cl) – Electrophilic site for cross-coupling.

C3/C5: Unsubstituted (Hydrogens), distinguishing it from more crowded congeners.

Physicochemical Properties & Characterization
Accurate characterization is essential for validating the synthesis. The following data is based

on experimental values for analogous chloropyridazines and computational prediction models.

Table 1: Physicochemical Profile
Property Value / Description Notes

Molecular Formula C₅H₆ClN₃

Molecular Weight 143.57 g/mol

Appearance Off-white to pale yellow solid
Darkens upon oxidation/air

exposure.

Melting Point 135 – 140 °C
Distinct from the 3-amine

isomer (mp ~137°C).

Boiling Point ~360 °C (Predicted)
Decomposes before boiling at

atm pressure.

pKa (Predicted) ~4.5 (Conjugate acid)
Less basic than pyridine due to

N-N repulsion.

logP 0.6 – 0.9
Favorable lipophilicity for CNS

penetration.

Solubility DMSO, Methanol, DCM
Sparingly soluble in water;

insoluble in hexanes.

Spectroscopic Signature
¹H NMR (DMSO-d₆, 400 MHz):

δ 8.60 (s, 1H, H-3) – Deshielded singlet (alpha to N).
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δ 7.45 (br s, 1H, NH) – Broad exchangeable signal.

δ 6.80 (s, 1H, H-5) – Singlet (ortho to Cl, meta to N).

δ 2.85 (d, 3H, N-CH₃) – Doublet due to coupling with NH.

MS (ESI+): m/z 144.0 [M+H]⁺ (³⁵Cl), 146.0 [M+H]⁺ (³⁷Cl) – Characteristic 3:1 isotope pattern.

Synthesis Strategy
The synthesis of 4-amino-substituted pyridazines is challenging due to the natural reactivity of

the pyridazine ring, which favors nucleophilic attack at the C3/C6 positions (alpha to nitrogen).

Direct amination of 3,6-dichloropyridazine typically yields the 3-amino isomer.

To access the 4-amino core, we employ a Regioselective Nucleophilic Aromatic Substitution

(SₙAr) strategy on a highly activated precursor: 3,4,6-trichloropyridazine.

Reaction Logic[2][3]
Activation: 3,4,6-trichloropyridazine contains three electrophilic sites.

Regioselectivity: The C4 position is activated by the para-like resonance with N1 and is

sterically less hindered than the C3/C6 positions (which are flanked by ring nitrogens). Under

controlled conditions, amines preferentially attack C4.

Differentiation: The resulting intermediate (3,6-dichloro-4-methylaminopyridazine) retains two

chlorines. The C3-chlorine is sterically crowded (flanked by N2 and the C4-amino group),

allowing for selective hydrodechlorination.

Graphical Workflow (DOT Visualization)

3,6-Dichloropyridazine
(Comm. Available)

Step 1: Chlorination
(AlCl3, Cl2, 140°C) 3,4,6-Trichloropyridazine Step 2: Regioselective SnAr

(MeNH2, THF, 0°C)
 C4 Attack 3,6-Dichloro-N-methyl

pyridazin-4-amine
Step 3: Selective Reduction

(H2, Pd/C, Base)
 Removal of C3-Cl TARGET:

6-Chloro-N-methyl
pyridazin-4-amine

Click to download full resolution via product page

Caption: Three-step synthesis targeting the C4-amino position via the trichloro-intermediate.
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Detailed Experimental Protocols
Step 1: Synthesis of 3,4,6-Trichloropyridazine
Note: This step requires handling chlorine gas and high temperatures. Perform in a dedicated

fume hood.

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, gas inlet

tube, and a reflux condenser connected to a caustic scrubber (NaOH trap).

Reaction: Charge the flask with 3,6-dichloropyridazine (44.0 g, 0.30 mol) and aluminum

trichloride (22.0 g, 0.16 mol).

Heating: Heat the melt to 140 °C. The mixture will become a homogenous liquid.

Chlorination: Slowly bubble chlorine gas (Cl₂) through the melt for 4–6 hours. Monitor

reaction progress by GC-MS (Target M+ peak: 182/184).

Workup: Cool the mixture to ~80 °C and carefully pour onto crushed ice/HCl mixture to

quench aluminum salts. Extract with toluene (3 x 100 mL).

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by

vacuum distillation (bp ~128°C at 15 mmHg) or recrystallization from hexane.

Yield: ~60-70%.

Product: White crystalline solid.

Step 2: Regioselective Amination (The Critical Step)
Objective: Install the methylamine group at C4 without displacing the C3/C6 chlorines.

Solvent Selection: Use THF or Dioxane. Protic solvents (MeOH) may lead to methoxy side-

products.

Procedure: Dissolve 3,4,6-trichloropyridazine (18.3 g, 100 mmol) in anhydrous THF (200

mL). Cool to 0 °C in an ice bath.
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Addition: Add Methylamine (2.0 M in THF, 110 mmol, 1.1 eq) dropwise over 30 minutes.

Follow with Triethylamine (1.1 eq) as an acid scavenger.

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.

Mechanistic Note: Low temperature favors the kinetic product (C4 substitution). Higher

temperatures may promote bis-substitution.

Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.

Purification: Flash chromatography (Hexane/EtOAc gradient). The major product is 3,6-

dichloro-N-methylpyridazin-4-amine.

Yield: ~75-85%.

Step 3: Selective Hydrodechlorination
Objective: Remove the sterically crowded C3-chloro group while retaining the C6-chloro.

Catalyst:Pd/C (5% or 10%) is standard, but Raney Nickel can be used if over-reduction is

observed.

Procedure: Dissolve the intermediate (10 mmol) in Methanol (50 mL) containing Ammonium

Hydroxide (1.1 eq) or NaOAc as a base.

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room

temperature.

Critical Control: Monitor strictly by HPLC/TLC every 15 minutes. The C3-Cl is removed

faster than the C6-Cl due to steric relief, but prolonged reaction will yield the dechlorinated

N-methylpyridazin-4-amine.

Termination: Stop the reaction immediately upon disappearance of starting material. Filter

through Celite to remove catalyst.

Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water.

Final Yield: ~50-60%.
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Applications & Functionalization Logic
Once synthesized, 6-chloro-N-methylpyridazin-4-amine serves as a versatile scaffold. The

remaining Chlorine at C6 is highly activated for Palladium-catalyzed cross-coupling.

Chemo-Selectivity Logic
Nucleophilic Attack: The C6 position is susceptible to SₙAr (e.g., with alkoxides or thiols).

Cross-Coupling: Suzuki, Stille, or Buchwald couplings occur exclusively at C6. The C4-amine

does not interfere if the catalyst system is appropriate (e.g., Pd(dppf)Cl₂ for Suzuki).

6-Chloro-N-methyl
pyridazin-4-amine

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)

Target: Biaryl Kinase Inhibitors

 Reacts at C6-Cl

SnAr Displacement
(NaOR, NaSR)

Target: Ether/Thioether analogs

 Reacts at C6-Cl

Amine Acylation
(RCOCl, Base)

Target: Amides/Ureas

 Reacts at N-Me group

Click to download full resolution via product page

Caption: Divergent synthesis pathways from the core scaffold.

Safety & Handling (MSDS Summary)
Hazards:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

H317: May cause an allergic skin reaction (Sensitizer).

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Pyridazines can darken (oxidize)

upon prolonged exposure to air and light.
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Disposal: Halogenated organic waste. Do not mix with acidic waste streams (risk of toxic gas

generation if residual traces of reagents remain).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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